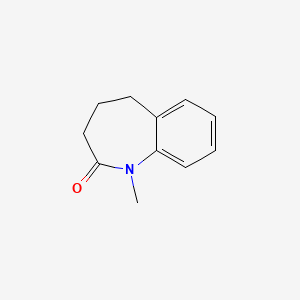

1-甲基-2,3,4,5-四氢-1H-1-苯并氮杂卓-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.231. The purity is usually 95%.

BenchChem offers high-quality 1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌剂

该化合物已用于设计和合成新型抗癌剂 . 通过引入烷基或芳烷基和磺酰基,设计了一系列新型的2,3,4,5-四氢-1H-吡啶并-[4,3-b]吲哚衍生物,这些基团被认为是一些抗肿瘤药物的药效团 . 这些化合物对癌细胞表现出中等至优异的抗增殖活性 .

血小板聚集抑制剂

吲哚衍生物中环己烯部分的非平面结构促进其与酶活性位点的最佳结合,并提高其溶解度 . 四氢吲哚衍生物是已知的一种血小板聚集抑制剂 .

GABA 受体激动剂

SIRT2 沉默蛋白选择性抑制剂

四氢吲哚衍生物是已知的 SIRT2 沉默蛋白选择性抑制剂 .

治疗精神分裂症的药物

潜在的抗锥虫病类似物的合成

生物活性

1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS No. 20678-82-4) is a compound belonging to the benzazepine family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The molecular formula of 1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one is C11H13NO, with a molecular weight of approximately 175.23 g/mol. Its structure features a tetrahydrobenzazepine core which is significant for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 20678-82-4 |

| Molecular Formula | C11H13NO |

| Molecular Weight | 175.23 g/mol |

| LogP | 2.345 |

Antimicrobial Activity

Research indicates that derivatives of benzazepines exhibit antimicrobial properties. A study highlighted that certain benzazepine derivatives demonstrated significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be as low as 12.4 µM against S. aureus.

Neuroprotective Effects

Benzazepines are known for their neuroprotective effects. A specific study on related compounds indicated that they could inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's . This inhibition suggests potential applications in treating cognitive disorders.

Anti-inflammatory Properties

The anti-inflammatory activity of benzazepine derivatives has also been documented. Compounds similar to 1-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one have shown greater anti-inflammatory effects compared to standard agents like curcumin . This property may be attributed to their ability to modulate inflammatory pathways.

Study on Antiviral Activity

In a study examining the antiviral properties of benzazepine derivatives, it was found that certain compounds effectively inhibited HIV replication at nanomolar concentrations with minimal cytotoxicity . This highlights the therapeutic potential of these compounds in antiviral applications.

Synthesis and Biological Testing

A systematic approach was taken to synthesize various benzazepine derivatives through multicomponent reactions. The synthesized compounds were subjected to biological testing, revealing a range of activities including antibacterial and antifungal effects . The structure–activity relationship (SAR) studies indicated that modifications in the substituents could significantly enhance biological efficacy.

属性

IUPAC Name |

1-methyl-4,5-dihydro-3H-1-benzazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12-10-7-3-2-5-9(10)6-4-8-11(12)13/h2-3,5,7H,4,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWFBAQAIVGHQLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCCC2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20678-82-4 |

Source

|

| Record name | 1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。